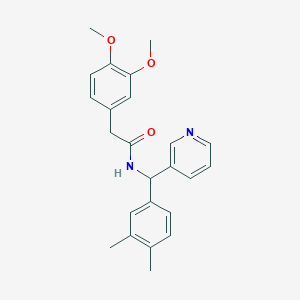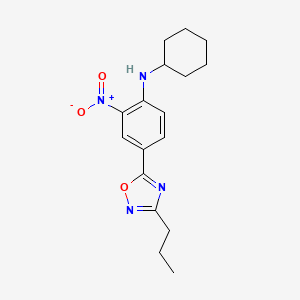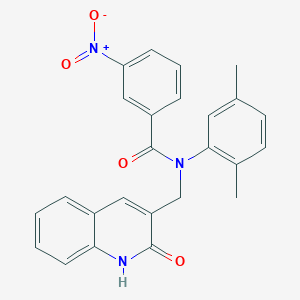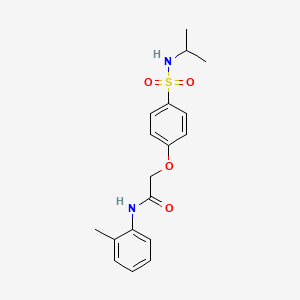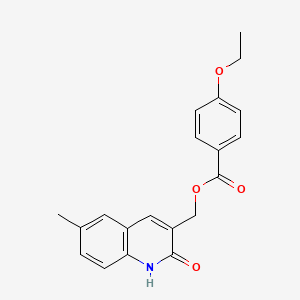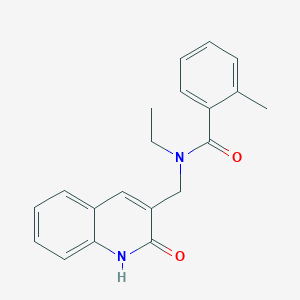
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide, also known as 3-Hydroxychloroquine, is a synthetic derivative of chloroquine that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, antiviral, and immunomodulatory properties, making it a promising candidate for the treatment of a wide range of illnesses.
作用機序
Target of Action
These include antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibitDNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Pharmacokinetics
It is known that there is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
実験室実験の利点と制限
The advantages of using N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments include its broad-spectrum antiviral activity and immunomodulatory properties. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
1. Investigating the potential use of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide in the treatment of other viral infections, such as influenza and HIV.
2. Studying the potential use of this compound in combination with other antiviral agents to enhance its therapeutic efficacy.
3. Investigating the potential use of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and psoriasis.
4. Studying the potential use of this compound in the prevention of viral infections, such as prophylactic treatment for healthcare workers during pandemics.
5. Investigating the safety and efficacy of this compound in clinical trials for the treatment of various diseases.
合成法
The synthesis of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 2-hydroxy-3-aminomethylquinoline, followed by ethylation of the resulting intermediate with ethyl iodide. The final product is obtained after purification by recrystallization.
科学的研究の応用
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess antiviral activity against a wide range of viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, due to its immunomodulatory properties.
生化学分析
Biochemical Properties
They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Cellular Effects
Quinoline derivatives are known to exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Molecular Mechanism
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
特性
IUPAC Name |
N-ethyl-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(20(24)17-10-6-4-8-14(17)2)13-16-12-15-9-5-7-11-18(15)21-19(16)23/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVVYBGECUTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

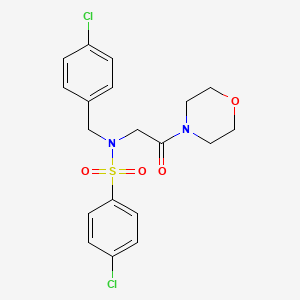
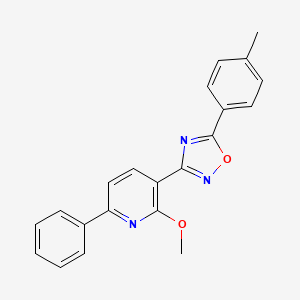
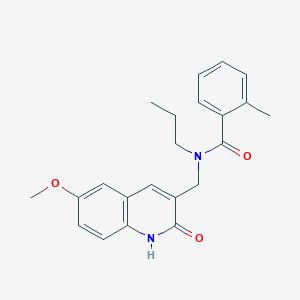

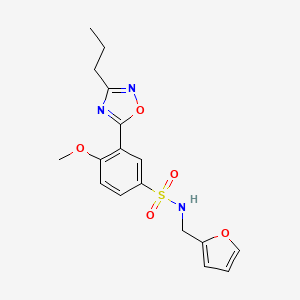

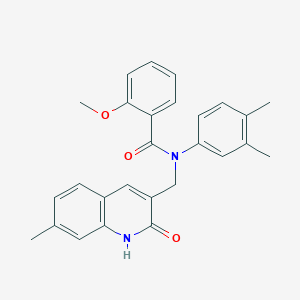

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)
